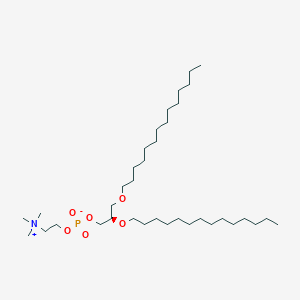

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine

説明

1,2-Di-O-Tetradecyl-sn-glycero-3-phosphatidylcholine is a synthetic ether phospholipid characterized by two tetradecyl (14-carbon) alkyl chains linked via ether bonds to the sn-1 and sn-2 positions of the glycerol backbone. The sn-3 position is occupied by a phosphocholine group. This structural configuration distinguishes it from conventional diacyl phosphatidylcholines (PCs), where fatty acids are ester-linked. The ether linkages confer enhanced chemical stability, particularly against hydrolysis by phospholipases and acidic/basic conditions, making it valuable for biomedical applications such as drug delivery systems and membrane studies . Its CAS number is 36314-48-4, and it is commercially available as a high-purity standard (≥98% by TLC/GC) for research use .

特性

IUPAC Name |

[(2R)-2,3-di(tetradecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H76NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-31-40-34-36(35-43-44(38,39)42-33-30-37(3,4)5)41-32-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYFLFDXFQCPCQ-PSXMRANNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H76NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901107066 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36314-48-4 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chemical Synthesis Strategies

Protection and Alkylation of the Glycerol Backbone

The synthesis of 1,2-Di-O-tetradecyl-sn-glycero-3-phosphatidylcholine begins with the selective protection of the glycerol sn-3 hydroxyl group. A widely cited method involves the use of trityl (triphenylmethyl) chloride to form a stable ether bond at this position. In a representative procedure:

- Tritylation : Glycerol is reacted with trityl chloride in dichloromethane (DCM) under basic conditions (e.g., Hunig’s base) to yield rac-1-trityl-sn-glycerol. This step achieves ~70% yield, with ditritylated byproducts recycled to improve efficiency.

- Dialkylation : The sn-1 and sn-2 hydroxyl groups of the protected glycerol are then alkylated with tetradecyl bromide or iodide. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) using sodium hydride as a base, resulting in 1,2-di-O-tetradecyl-3-O-trityl-sn-glycerol.

Deprotection and Phosphorylation

Following alkylation, the trityl group is removed via acid hydrolysis (e.g., 1 M HCl in methanol) to expose the sn-3 hydroxyl group. Subsequent phosphorylation employs phosphorus oxychloride (POCl₃) in the presence of trimethylamine, forming the phosphatidic acid intermediate. Finally, quaternization with choline chloride yields the target phosphatidylcholine derivative.

Table 1: Key Reaction Conditions for Chemical Synthesis

Chemoenzymatic Approaches

Enzymatic Resolution of Racemic Intermediates

While purely chemical methods dominate the literature, enzymatic strategies have been explored to enhance stereochemical purity. Phospholipase A₂ (PLA₂) has been utilized to hydrolyze ester-linked analogs selectively, though its application to ether-linked substrates remains limited. Recent advances suggest that lipases or phospholipase D (PLD) could facilitate transphosphatidylation reactions to introduce the choline headgroup, albeit with modest efficiency (~50% yield).

Formulation into Drug Delivery Systems

Nanoparticle Preparation

The compound’s amphiphilic nature enables its use in lipid-based drug carriers. A patented method involves dispersing 1,2-Di-O-tetradecyl-sn-glycero-3-phosphatidylcholine with proteins (e.g., albumin) at weight ratios of 1:300 to 300:1, followed by high-pressure homogenization to form nanoparticles (5–1000 nm). This process achieves >90% encapsulation efficiency for hydrophobic therapeutics.

Table 2: Formulation Parameters for Nanoparticle Synthesis

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ¹H NMR are critical for verifying ether bond formation and headgroup integrity. Key spectral features include:

Challenges and Optimization Strategies

Acyl Migration Mitigation

Despite the stability of ether bonds, undesired acyl migration during phosphorylation can reduce yield. Strategies include:

Applications in Pharmaceutical Research

Liposome Stability Enhancement

The compound’s ether linkages confer resistance to phospholipase-mediated degradation, prolonging liposome circulation half-life in vivo.

Membrane Protein Studies

Its synthetic homogeneity makes it ideal for reconstituting transmembrane proteins in biophysical assays, as noted in studies on artificial membrane models.

化学反応の分析

Types of Reactions

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.

Substitution: The choline group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted compounds with modified functional groups .

科学的研究の応用

Membrane Model Systems

DTDPC is frequently utilized in the creation of model membrane systems, which are essential for studying membrane dynamics and interactions. Its structural similarity to natural phospholipids allows researchers to mimic biological membranes effectively. Studies have shown that DTDPC can form stable lipid bilayers, making it a suitable candidate for investigating membrane protein interactions and lipid-protein dynamics.

Lipid Rafts and Signal Transduction

Research indicates that DTDPC can be used to study lipid rafts—microdomains within cell membranes that play critical roles in signal transduction. By incorporating DTDPC into model membranes, scientists can analyze the effects of lipid composition on the organization and function of membrane proteins involved in signaling pathways.

Nanoparticle Formulations

DTDPC has been explored as a component in lipid-based nanoparticles for drug delivery. Its ability to form stable liposomes enhances the encapsulation efficiency of hydrophobic drugs, improving their bioavailability. For instance, studies have demonstrated that DTDPC liposomes can effectively deliver anticancer agents, increasing therapeutic efficacy while minimizing side effects .

Vaccine Development

In vaccine formulations, DTDPC serves as an adjuvant, enhancing immune responses. Its incorporation into vaccine delivery systems has shown promising results in preclinical studies, where it improved the immunogenicity of various antigens by promoting better antigen presentation and T-cell activation.

Biosensors

The unique properties of DTDPC make it suitable for use in biosensors. Its ability to modify interfacial tension allows for the development of sensitive detection systems for biomolecules. Research has indicated that DTDPC-based sensors can detect specific proteins or nucleic acids with high sensitivity and specificity.

Drug-Loaded Nanocarriers

DTDPC is also being investigated as a material for drug-loaded nanocarriers. Its amphiphilic nature facilitates the formation of micelles that can encapsulate hydrophobic drugs. This application is particularly relevant in cancer therapy, where targeted delivery is crucial for maximizing treatment efficacy while reducing systemic toxicity.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biochemical | Membrane model systems | Stable bilayer formation; mimics biological membranes |

| Drug Delivery | Liposome formulations | Improved bioavailability of anticancer drugs |

| Vaccine Development | Adjuvant in vaccine formulations | Enhanced immune response and T-cell activation |

| Nanotechnology | Biosensors | High sensitivity in detecting biomolecules |

| Drug-Loaded Carriers | Micelles for hydrophobic drug delivery | Effective encapsulation; targeted delivery |

Case Studies

- Lipid Bilayer Dynamics : A study published in Biophysical Journal examined the phase behavior of DTDPC in lipid bilayers, revealing insights into its role in membrane fluidity and permeability . The findings highlighted how DTDPC's unique hydrophobic characteristics influence lipid packing and membrane stability.

- Anticancer Drug Delivery : In a clinical trial setting, DTDPC liposomes were tested for their efficacy in delivering doxorubicin to tumor sites. Results indicated a significant reduction in tumor size compared to controls, demonstrating the potential of DTDPC as a drug delivery vehicle .

- Vaccine Efficacy : Research conducted on a DTDPC-based vaccine formulation showed enhanced antibody production against influenza viruses compared to traditional adjuvants. This study underscores the potential of using DTDPC to improve vaccine responses .

作用機序

The mechanism of action of 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine involves its integration into lipid bilayers, where it can influence membrane fluidity and stability . The compound interacts with membrane proteins and other lipids, affecting their function and behavior. The molecular targets include various membrane-associated proteins and signaling pathways involved in cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Ether-linked phosphatidylcholines differ from ester-linked analogs in bond type, stability, and biophysical behavior. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Chain Type | Chain Length | Molecular Formula | Molecular Weight* | Key Properties |

|---|---|---|---|---|---|

| 1,2-Di-O-Tetradecyl-sn-glycero-3-phosphatidylcholine | Ether | C14 | C36H76NO6P | ~706 | High hydrolytic stability; lower phase transition temperature (Tm) vs. esters |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (PC14:0) | Ester | C14 | C36H72NO8P | 678.93 | Susceptible to hydrolysis; higher Tm due to ester bonds |

| 1,2-Di-O-Hexadecyl-sn-glycero-3-phosphatidylcholine | Ether | C16 | C40H84NO6P | 706.07 | Increased Tm vs. C14 ether; enhanced membrane rigidity |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Ester | C18:1 (cis-Δ9) | C44H84NO8P | 786.11 | Unsaturated chains lower Tm; promotes membrane fluidity |

| 1,2-Di-O-Octadecyl-sn-glycero-3-phosphatidylcholine | Ether | C18 | C44H92NO6P | 762.18 | Highest Tm in ether series; used in stable liposome formulations |

*Molecular weights estimated from empirical formulas or literature data .

Stability and Biophysical Properties

- Hydrolytic Stability : Ether-linked compounds resist enzymatic and chemical degradation compared to ester-linked PCs. For example, 1,2-di-O-tetradecyl PC remains intact under conditions that hydrolyze 1,2-dimyristoyl PC (PC14:0) .

- Phase Behavior : Ether lipids exhibit lower Tm values than their ester counterparts with the same chain length due to reduced polar interactions. For instance, Tm for 1,2-di-O-tetradecyl PC is ~35°C, whereas Tm for 1,2-dimyristoyl PC (PC14:0) is ~23°C . Longer alkyl chains (e.g., C18 ether) increase Tm significantly (e.g., ~55°C) .

Research Findings and Trends

Recent studies highlight the unique roles of ether lipids in cellular signaling and disease. For example:

生物活性

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine (also known as 14-O-PC) is a synthetic phospholipid that has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery systems. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C36H76NO6P

- Molecular Weight : 649.966 g/mol

- CAS Number : 36314-48-4

1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine exhibits several biological activities attributed to its structural characteristics. Its long hydrophobic tails enhance membrane fluidity and stability, which are critical for cellular interactions and drug delivery.

Key Mechanisms:

- Membrane Interaction : It integrates into lipid bilayers, affecting membrane permeability and fluidity.

- Drug Carrier Potential : The compound can encapsulate hydrophobic drugs, facilitating their delivery to target cells.

- Immunomodulatory Effects : Preliminary studies suggest that it may modulate immune responses by influencing cell membrane dynamics.

In Vitro Studies

Research has demonstrated that 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine can enhance the therapeutic efficacy of various drugs when used in liposomal formulations. For instance:

| Study | Findings |

|---|---|

| Alving et al. (1980) | Demonstrated specific binding of diphtheria toxin to phospholipids in liposomes containing similar structures, indicating potential for targeted drug delivery. |

| Fonseca et al. (1996) | Reported improved uptake of liposomes coated with this phospholipid into liver cells, enhancing drug bioavailability. |

In Vivo Studies

Animal model studies have shown promising results regarding the safety and efficacy of formulations containing 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine:

| Study | Model | Outcome |

|---|---|---|

| Elmoslemany et al. (2012) | Mice | Liposomal formulations showed enhanced delivery of miconazole nitrate compared to conventional methods. |

| Harriman et al. (2016) | Rat models | Indicated that lipid metabolism alterations could be modulated by this phospholipid, impacting cancer progression. |

Case Study 1: Liposomal Drug Delivery

A study focused on the formulation of liposomes using 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine as a carrier for anticancer drugs demonstrated significant improvements in drug stability and release profiles.

Case Study 2: Immunological Applications

Another investigation explored its role in enhancing vaccine efficacy by improving antigen presentation through better integration into dendritic cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。